molecular formula C17H18O3S B3129496 1-(4-Hydroxy-3,5-dimethylphenyl)-2-[(4-methoxyphenyl)sulfanyl]-1-ethanone CAS No. 339100-50-4

1-(4-Hydroxy-3,5-dimethylphenyl)-2-[(4-methoxyphenyl)sulfanyl]-1-ethanone

Cat. No.: B3129496
CAS No.: 339100-50-4
M. Wt: 302.4 g/mol
InChI Key: UHXYXYLJZWQHGJ-UHFFFAOYSA-N
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Description

1-(4-Hydroxy-3,5-dimethylphenyl)-2-[(4-methoxyphenyl)sulfanyl]-1-ethanone is an organic compound with a complex structure that includes both hydroxyl and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Hydroxy-3,5-dimethylphenyl)-2-[(4-methoxyphenyl)sulfanyl]-1-ethanone typically involves multiple steps. One common method includes the following steps:

    Starting Materials: The synthesis begins with 4-hydroxy-3,5-dimethylphenyl and 4-methoxyphenyl compounds.

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often in the presence of a catalyst to facilitate the reaction.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-Hydroxy-3,5-dimethylphenyl)-2-[(4-methoxyphenyl)sulfanyl]-1-ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The hydroxyl and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction may produce alcohols.

Scientific Research Applications

1-(4-Hydroxy-3,5-dimethylphenyl)-2-[(4-methoxyphenyl)sulfanyl]-1-ethanone has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-3,5-dimethylphenyl)-2-[(4-methoxyphenyl)sulfanyl]-1-ethanone involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Hydroxy-3,5-dimethylphenyl)ethan-1-one
  • 4-Hydroxy-3,5-dimethylphenyl benzoate
  • **

Properties

IUPAC Name

1-(4-hydroxy-3,5-dimethylphenyl)-2-(4-methoxyphenyl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3S/c1-11-8-13(9-12(2)17(11)19)16(18)10-21-15-6-4-14(20-3)5-7-15/h4-9,19H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHXYXYLJZWQHGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)C(=O)CSC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601166089
Record name 1-(4-Hydroxy-3,5-dimethylphenyl)-2-[(4-methoxyphenyl)thio]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601166089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339100-50-4
Record name 1-(4-Hydroxy-3,5-dimethylphenyl)-2-[(4-methoxyphenyl)thio]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339100-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Hydroxy-3,5-dimethylphenyl)-2-[(4-methoxyphenyl)thio]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601166089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
1-(4-Hydroxy-3,5-dimethylphenyl)-2-[(4-methoxyphenyl)sulfanyl]-1-ethanone

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